![molecular formula C15H28O3S B12541343 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate CAS No. 142282-07-3](/img/structure/B12541343.png)
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate
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Overview
Description
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate is an organic compound with the molecular formula C13H24O3S It is characterized by the presence of a hydroxyethylsulfanyl group attached to an undec-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate typically involves the reaction of 2-mercaptoethanol with undec-2-enoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the undec-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's thioether structure is reminiscent of other bioactive compounds that exhibit various pharmacological activities. Research has indicated that derivatives of thiazinanes, which include similar sulfur-containing moieties, demonstrate significant biological activities such as:
- Antimicrobial Activity : Compounds with thioether functionalities have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .
- Antitumor Properties : Some thiazinane derivatives exhibit antitumor activity, suggesting that 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate could be explored for cancer treatment applications .
- Analgesic Effects : The compound may also be investigated for its potential analgesic effects, similar to other derivatives that inhibit nitric oxide synthases .
Polymer Science
The unique chemical structure of this compound allows it to act as a monomer or additive in polymerization processes. Its application in creating novel materials can be summarized as follows:
- Polymerization Initiators : The compound can be utilized as an initiator in radical polymerization processes, enhancing the formation of polymers with desirable properties .
- Additives for Enhanced Material Properties : By incorporating this compound into polymer matrices, researchers can improve mechanical properties and thermal stability of the resulting materials.
Case Studies
Several studies have explored the applications of sulfur-containing compounds similar to this compound:
- Antimicrobial Activity Study : A study demonstrated that thiazinane derivatives exhibited significant antimicrobial activity against a range of pathogens, indicating the potential for this compound in developing new antimicrobial agents .
- Polymerization Research : Research on hydroxylamine esters highlighted their role as effective polymerization initiators, suggesting that compounds like this compound could similarly facilitate polymer formation with enhanced properties .
- Food Technology Applications : The compound's potential use as an additive in food products has been suggested due to its safety profile and ability to enhance flavor stability . This area warrants further investigation to fully understand its efficacy and safety.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate involves its interaction with various molecular targets. The hydroxyethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The undec-2-enoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl acetate
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl propionate
- 2-[(2-Hydroxyethyl)sulfanyl]ethyl butyrate
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where longer carbon chains and unsaturation are desirable, such as in the synthesis of specialized polymers and coatings.
Biological Activity
2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate, a compound featuring a thioether functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and anticancer activities, alongside its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of a hydroxyethyl sulfanyl group and an undec-2-enoate moiety. The structural formula can be represented as:
Antimicrobial Activity
Research indicates that compounds with similar thioether structures exhibit significant antimicrobial properties. For instance, studies on substituted thiazinanes have shown promising results against various bacterial strains, suggesting that this compound may also possess similar efficacy .
Table 1: Antimicrobial Activity of Thioether Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
2-Hydroxyethyl sulfanyl compound | Unknown | TBD |
Antifungal Activity
The compound's thioether structure suggests potential antifungal activity. Similar compounds have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus species . The mechanism often involves disruption of fungal cell membranes or interference with fungal metabolic pathways.
Anticancer Activity
Emerging research highlights the anticancer potential of thioether-containing compounds. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The proposed mechanism includes the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Effects
A recent study evaluated the effects of a thioether derivative on breast cancer cells. The findings indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM, alongside increased markers for apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Thioethers may act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioether compounds can induce oxidative stress in cells, leading to apoptosis.
Properties
CAS No. |
142282-07-3 |
---|---|
Molecular Formula |
C15H28O3S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H28O3S/c1-2-3-4-5-6-7-8-9-10-15(17)18-12-14-19-13-11-16/h9-10,16H,2-8,11-14H2,1H3 |
InChI Key |
JIUONVQRSDVVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCCSCCO |
Origin of Product |
United States |
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